molecular formula C15H17Cl2NO2S B15147358 S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride

S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride

Cat. No.: B15147358
M. Wt: 346.3 g/mol
InChI Key: SPKSLJVMZVRFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C15H17Cl2NO2S

Molecular Weight

346.3 g/mol

IUPAC Name

2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)propanoic acid;hydrochloride

InChI

InChI=1S/C15H16ClNO2S.ClH/c1-15(14(18)19,12-6-2-3-7-13(12)16)17-9-8-11-5-4-10-20-11;/h2-7,10,17H,8-9H2,1H3,(H,18,19);1H

InChI Key

SPKSLJVMZVRFDY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Cl)(C(=O)O)NCCC2=CC=CS2.Cl

Origin of Product

United States

Preparation Methods

Core Esterification and Amidation Steps

The synthesis begins with 2-chlorophenyl glycine, which undergoes esterification using thionyl chloride (SOCl₂) in methanol at 50–65°C for 5–6 hours. This step converts the carboxylic acid group to a methyl ester, yielding 2-chlorophenyl glycine methyl ester hydrochloride with >95% purity. Critical parameters include a 1:1:1 molar ratio of 2-chlorophenyl glycine, SOCl₂, and methanol, minimizing side reactions like over-esterification.

Subsequent amidation introduces the 2-thienyl moiety via nucleophilic substitution. In one protocol, 2-(2-thienyl)ethylaminoacetamide is treated with 96% sulfuric acid in methanol under reflux, followed by autoclave heating at 130°C for 5 hours to promote cyclization. The autoclave step elevates pressure to 13 bar, enhancing reaction efficiency by preventing solvent evaporation and ensuring complete conversion.

Enantiomeric Resolution Using L-(+)-Tartaric Acid

Racemic 2-chlorophenyl glycine methyl ester is resolved via diastereomeric salt formation with L-(+)-tartaric acid. The process involves dissolving the racemate in isopropanol (0.2% water) and combining it with a tartaric acid solution at 50°C. After 30 minutes, the laevorotatory enantiomer tartrate salt precipitates, leaving the desired dextrorotatory isomer in solution. Repeated heating and cooling cycles over 45–50 hours achieve enantiomeric purity >99.5%, as confirmed by chiral HPLC.

Table 1: Key Reaction Parameters for Enantiomeric Resolution

Parameter Value/Description Source
Solvent System Isopropanol (0.2% water)
Temperature 50°C
Resolution Agent L-(+)-Tartaric acid
Enantiomeric Excess >99.5%
Yield 70–75%

Optimization of Condensation Reactions

Thiophene Moiety Incorporation

The resolved (+)-2-chlorophenyl glycine methyl ester undergoes condensation with 2-thienyl para-toluenesulfonate in acetonitrile, catalyzed by potassium bicarbonate (KHCO₃). Reaction conditions at 78–85°C for 12 hours yield methyl (2S)-(2-chlorophenyl)[(2-thien-2-yl ethyl)amino]acetate with 80–85% efficiency. KHCO₃ acts as a base, deprotonating the amine to facilitate nucleophilic attack on the tosylate leaving group.

Acidic Workup and Hydrochloride Formation

The final hydrochloride salt is generated by treating the free base with concentrated HCl in dichloromethane. After neutralization with sodium bicarbonate, the organic layer is dried over anhydrous sodium sulfate and evaporated to yield the crystalline product.

Purification and Analytical Characterization

Chromatographic Purification

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. The latter method enhances crystallinity, reducing residual solvents to <0.1% as per ICH guidelines.

Spectroscopic and Chromatographic Analysis

  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm chemical purity >99%.
  • NMR : $$ ^1H $$ NMR (400 MHz, CDCl₃) displays characteristic signals: δ 7.45–7.30 (m, 4H, Ar-H), δ 6.95–6.85 (m, 3H, thienyl-H), δ 4.10 (q, J = 7.0 Hz, 1H, chiral center), δ 3.70 (s, 3H, OCH₃).
  • IR : Peaks at 1745 cm⁻¹ (ester C=O) and 1540 cm⁻¹ (amine N-H) validate functional groups.

Table 2: Analytical Data for S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] Acetate Hydrochloride

Technique Key Findings Source
HPLC Retention time: 8.2 min; Purity: 99.3%
$$ ^1H $$ NMR δ 3.70 (s, OCH₃); δ 4.10 (q, chiral center)
IR 1745 cm⁻¹ (C=O); 1540 cm⁻¹ (N-H)

Industrial-Scale Process Design

Solvent and Reagent Optimization

Industrial protocols prioritize cost-effectiveness and safety. Methanol and acetonitrile are favored for esterification and condensation due to their low toxicity and high volatility, simplifying solvent recovery. Thionyl chloride usage is minimized to 1.05 equivalents to reduce HCl gas emissions.

Crystallization Control

Crystallization from ethanol/water mixtures (70:30 v/v) at −20°C produces uniform crystals with mean particle size 50–100 µm, ensuring consistent dissolution profiles.

Chemical Reactions Analysis

Reactivity Profile

The compound participates in reactions typical of esters and amines:

  • Ester reactions : Hydrolysis (acidic/basic conditions), transesterification, and nucleophilic acyl substitution.

  • Amine reactions : Nucleophilic substitution, condensation (e.g., formation of imines or amides), and protonation (due to its amine group).

  • Chiral center interactions : Stereoselective reactions influenced by its (S)-configuration.

Step 1: Formation of the tartrate salt

  • Reagents : L-(+)-tartaric acid.

  • Conditions : Repeated heating/cooling to achieve enantiomeric purity (≥98% by HPLC) .

Step 2: Condensation with 2-thienyl ethyl tosylate

  • Reagents : Potassium bicarbonate, acetonitrile.

  • Conditions : Heating to 78–80°C for 40 hours .

Step 3: Isolation as hydrochloride salt

  • Reagents : Hydrochloric acid (30% solution).

  • Conditions : pH adjustment to 1.2–1.5, centrifugation to isolate the crude product .

Step 4: Purification

  • Method : Crystallization in toluene-methanol (4:1 ratio) .

Table 1: Synthesis Steps Overview

StepProcessReagents/ConditionsYield/Purity
1Tartrate salt formationL-(+)-tartaric acid, repeated heating/cooling≥98% enantiomeric purity
2CondensationPotassium bicarbonate, acetonitrile, 78–80°C for 40 hrsCrude product
3Hydrochloride salt isolationHCl (30%), pH 1.2–1.5Crude product
4PurificationToluene-methanol (4:1), crystallization99.5% enantiomeric purity

Key Reaction: Cyclization with paraformaldehyde

  • Reagents : Paraformaldehyde, aqueous HCl (catalyst).

  • Conditions : Cyclization in aqueous medium, followed by extraction with hexane .

Table 2: Clopidogrel Synthesis Pathway

ReactionProcessReagentsProduct
CyclizationFormaldehyde additionParaformaldehyde, HCl catalystClopidogrel base
ExtractionSolvent extractionHexanePurified clopidogrel

Analytical Methods

Quality control and structural confirmation are achieved via:

  • High-Performance Liquid Chromatography (HPLC) : For purity assessment and enantiomeric analysis .

  • Nuclear Magnetic Resonance (NMR) spectroscopy : To confirm the molecular structure and stereochemistry.

  • Gas Chromatography (GC) : Used to quantify residual solvents or byproducts .

Mechanistic Insights

The compound’s reactivity stems from its functional groups:

  • Ester group : Susceptible to hydrolysis under acidic/basic conditions, yielding carboxylic acid or corresponding salts.

  • Amine group : Acts as a nucleophile in substitution reactions or forms imine derivatives under specific conditions.

  • Chiral center : Influences stereoselectivity in reactions, critical for pharmaceutical applications .

Scientific Research Applications

S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Compound A : 2-(2-Thienyl)ethylaminoacetonitrile Hydrochloride
  • CAS No.: Not explicitly provided (synthesis described in ).
  • Molecular Formula : Likely C₁₄H₁₃ClN₂S·HCl (inferred from synthesis steps) .
  • Key Differences: Replaces the acetate ester group with an acetonitrile moiety. Reactivity: The nitrile group (-CN) enhances electrophilicity, making it more reactive in subsequent hydrolysis steps compared to the acetate ester . Synthesis Utility: Acts as a precursor to the target compound via methanolysis and HCl treatment .
Compound B : (S)-N-[2-(2-THIENYL)ETHYL]-2-CHLOROPHENYL GLYCINE METHYL ESTER HCL
  • CAS No.: 141109-19-5 (same as the target compound, indicating overlapping nomenclature) .
  • Key Similarities :
    • Identical molecular formula and stereochemistry.
    • Used interchangeably in Clopidogrel synthesis, emphasizing its role as a chiral intermediate .

Functional Analogs: Hydrochloride Salts with Aromatic Moieties

Compound C : Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)
  • CAS No.: 76-93-7 .
  • Molecular Formula : C₁₄H₁₂O₃ .
  • Key Differences: Lacks the thienyl and ethylamino groups, reducing complexity. Solubility: Higher aqueous solubility due to the hydroxy and carboxylic acid groups . Applications: Primarily used in organic synthesis and as a precursor to glycolic acid derivatives .
Compound D : 2-Ethylhexyl Methylphosphonofluoridate
  • CAS No.: 458-71-9 .
  • Molecular Formula : C₉H₂₀FO₂P .
  • Toxicity: Classified as a Schedule 1A chemical (nerve agent precursor) , unlike the pharmaceutically oriented target compound.

Comparative Data Table

Property Target Compound Compound A (Acetonitrile Derivative) Compound C (Benzilic Acid)
Molecular Formula C₁₅H₁₇Cl₂NO₂S ~C₁₄H₁₄ClN₂S C₁₄H₁₂O₃
Molecular Weight 346.27 g/mol ~282.8 g/mol 228.24 g/mol
Melting Point 180–182°C Not reported 150–152°C
Solubility Low (DMSO, methanol) Likely higher due to -CN group Moderate (water)
Primary Use Clopidogrel intermediate Precursor to target compound Organic synthesis

Research Findings and Industrial Relevance

  • Synthesis Efficiency : The target compound’s acetate ester group offers better stability during storage compared to the reactive nitrile intermediate (Compound A), reducing degradation risks .
  • Stereochemical Purity : The (S)-(+) enantiomer is critical for Clopidogrel’s bioactivity, distinguishing it from racemic mixtures of similar esters .

Biological Activity

S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride, with the CAS number 141109-19-5, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, toxicological data, and relevant case studies.

  • Molecular Formula : C15H17Cl2NO2S
  • Molar Mass : 346.27 g/mol
  • Melting Point : 180-182°C
  • Boiling Point : 483.8°C at 760 mmHg
  • Flash Point : 246.4°C

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological properties:

  • Antidepressant Activity : Preliminary studies suggest that this compound may have antidepressant-like effects in animal models. The mechanism appears to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
  • Analgesic Properties : This compound has shown potential as an analgesic in preclinical studies, indicating its ability to alleviate pain through central nervous system mechanisms .
  • Antimicrobial Activity : Some investigations have reported antimicrobial properties against various bacterial strains, suggesting a potential application in treating infections .

Toxicological Profile

The safety profile of this compound includes:

  • Skin Irritation : Classified as causing skin irritation (H315) and serious eye irritation (H319), caution is advised during handling .
  • Respiratory Irritation : The compound may cause respiratory tract irritation (H335), necessitating appropriate protective measures in laboratory settings .

Case Study 1: Antidepressant Effects

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The study utilized the forced swim test and tail suspension test to assess behavioral changes, indicating a potential for development into a therapeutic agent for depression .

Case Study 2: Analgesic Properties

In another study focusing on pain management, the compound was tested against standard analgesics in a formalin-induced pain model. Results indicated that this compound provided comparable analgesic effects, suggesting it could be explored as a novel pain relief option .

Summary of Biological Activities

Activity TypeObservationsReferences
AntidepressantReduction in depressive behaviors in rodent models
AnalgesicComparable effects to standard analgesics
AntimicrobialActivity against various bacterial strains
ToxicityCauses skin and eye irritation; respiratory irritant

Q & A

Q. Notes

  • All methodologies comply with ICH Q2(R1) guidelines for analytical validation.
  • Environmental studies should align with OECD test guidelines for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.